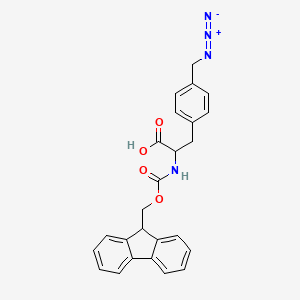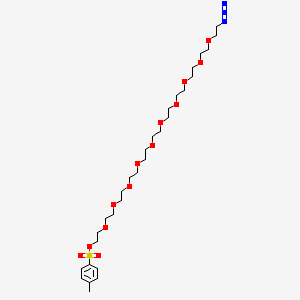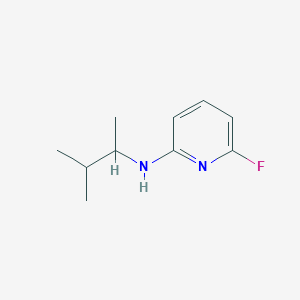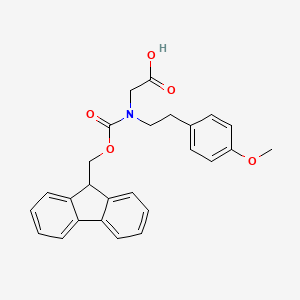
N-Fmoc-4-(azidomethyl)-L-phenylalanine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-Fmoc-4-(azidomethyl)-L-phenylalanine: is a derivative of phenylalanine, an essential amino acid. This compound is characterized by the presence of an azidomethyl group attached to the phenyl ring and a fluorenylmethyloxycarbonyl (Fmoc) protecting group attached to the amino group. The Fmoc group is commonly used in peptide synthesis to protect the amino group during the coupling reactions.
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of N-Fmoc-4-(azidomethyl)-L-phenylalanine typically involves multiple steps:
Protection of the Amino Group: The amino group of L-phenylalanine is protected using the Fmoc group. This is achieved by reacting L-phenylalanine with Fmoc chloride in the presence of a base such as sodium carbonate.
Introduction of the Azidomethyl Group: The azidomethyl group is introduced by reacting the protected phenylalanine with a suitable azidomethylating agent, such as azidomethyl bromide, under basic conditions.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:
Bulk Protection: Large quantities of L-phenylalanine are reacted with Fmoc chloride in industrial reactors.
Azidomethylation: The protected intermediate is then subjected to azidomethylation using azidomethyl bromide in large-scale reactors.
Purification: The final product is purified using techniques such as crystallization or chromatography to obtain high purity this compound.
化学反応の分析
Types of Reactions:
Substitution Reactions: The azidomethyl group can undergo substitution reactions with various nucleophiles, leading to the formation of different derivatives.
Reduction Reactions: The azide group can be reduced to an amine using reducing agents such as hydrogen in the presence of a palladium catalyst.
Cycloaddition Reactions: The azide group can participate in cycloaddition reactions, such as the Huisgen 1,3-dipolar cycloaddition, to form triazoles.
Common Reagents and Conditions:
Substitution: Nucleophiles such as amines or thiols can be used under mild conditions.
Reduction: Hydrogen gas and a palladium catalyst are commonly used for the reduction of the azide group.
Cycloaddition: Copper(I) catalysts are often used to facilitate the Huisgen cycloaddition reaction.
Major Products:
Substitution Products: Various substituted derivatives depending on the nucleophile used.
Reduction Products: The corresponding amine derivative.
Cycloaddition Products: Triazole derivatives.
科学的研究の応用
Chemistry: N-Fmoc-4-(azidomethyl)-L-phenylalanine is used as a building block in the synthesis of peptides and proteins
Biology: In biological research, this compound is used to study protein-protein interactions and to introduce site-specific modifications in proteins. The azide group can be selectively modified without affecting the rest of the molecule.
Medicine: this compound is used in the development of peptide-based drugs. The ability to introduce modifications at specific sites allows for the design of peptides with improved therapeutic properties.
Industry: In the pharmaceutical industry, this compound is used in the synthesis of complex peptides and proteins for drug development. It is also used in the production of diagnostic reagents and bioconjugates.
作用機序
The mechanism of action of N-Fmoc-4-(azidomethyl)-L-phenylalanine is primarily related to its role as a building block in peptide synthesis The Fmoc group protects the amino group during the synthesis, preventing unwanted side reactions
Molecular Targets and Pathways: The molecular targets and pathways involved depend on the specific application of the compound. In peptide synthesis, the primary target is the growing peptide chain, where the compound is incorporated at specific positions to introduce desired modifications.
類似化合物との比較
N-Fmoc-4-iodo-D-phenylalanine: Similar in structure but with an iodine atom instead of an azide group.
N-Fmoc-4-chloro-D-phenylalanine: Contains a chlorine atom instead of an azide group.
N-Fmoc-4-bromo-L-tryptophan: Contains a bromine atom and a tryptophan backbone instead of phenylalanine.
Uniqueness: N-Fmoc-4-(azidomethyl)-L-phenylalanine is unique due to the presence of the azidomethyl group, which allows for selective modifications through click chemistry
特性
分子式 |
C25H22N4O4 |
|---|---|
分子量 |
442.5 g/mol |
IUPAC名 |
3-[4-(azidomethyl)phenyl]-2-(9H-fluoren-9-ylmethoxycarbonylamino)propanoic acid |
InChI |
InChI=1S/C25H22N4O4/c26-29-27-14-17-11-9-16(10-12-17)13-23(24(30)31)28-25(32)33-15-22-20-7-3-1-5-18(20)19-6-2-4-8-21(19)22/h1-12,22-23H,13-15H2,(H,28,32)(H,30,31) |
InChIキー |
RZPSIJJEHUESPS-UHFFFAOYSA-N |
正規SMILES |
C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)NC(CC4=CC=C(C=C4)CN=[N+]=[N-])C(=O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![N-[2-[[(2S)-2-(3-aminopropylamino)-5-[bis(3-aminopropyl)amino]pentanoyl]amino]ethyl]-3,4-bis[(Z)-octadec-9-enoxy]benzamide;hydrochloride](/img/structure/B12100612.png)



![1-[4-[Tert-butyl(dimethyl)silyl]oxy-5-[[tert-butyl(dimethyl)silyl]oxymethyl]oxolan-2-yl]-5-methylpyrimidine-2,4-dione](/img/structure/B12100632.png)
![5-hexyl-4H-thieno[3,4-c]pyrrole-4,6(5H)-dione](/img/structure/B12100635.png)
![3-[2-(3,4-Dimethoxyphenyl)-3-(hydroxymethyl)-7-methoxy-2,3-dihydro-1-benzofuran-5-yl]propan-1-ol](/img/structure/B12100639.png)



![Methyl 2-(propan-2-yl)-1-oxaspiro[2.4]heptane-2-carboxylate](/img/structure/B12100656.png)
![5-Chloro-7-hydroxy-6-isopropylpyrazolo[1,5-a]pyrimidine-3-carbonitrile](/img/structure/B12100681.png)
![5a,5b,8,8,11a,13b-Hexamethyl-1,2,4,5,6,7,7a,9,10,11,11b,12,13,13a-tetradecahydrocyclopenta[a]chrysene](/img/structure/B12100697.png)
